4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 537679-36-0
VCID: VC5943925
InChI: InChI=1S/C20H20FN3O3/c1-3-27-16-10-4-13(5-11-16)18-17(12(2)22-20(26)24-18)19(25)23-15-8-6-14(21)7-9-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
SMILES: CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F
Molecular Formula: C20H20FN3O3
Molecular Weight: 369.396

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 537679-36-0

Cat. No.: VC5943925

Molecular Formula: C20H20FN3O3

Molecular Weight: 369.396

* For research use only. Not for human or veterinary use.

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 537679-36-0

Specification

CAS No. 537679-36-0
Molecular Formula C20H20FN3O3
Molecular Weight 369.396
IUPAC Name 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C20H20FN3O3/c1-3-27-16-10-4-13(5-11-16)18-17(12(2)22-20(26)24-18)19(25)23-15-8-6-14(21)7-9-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
Standard InChI Key WHQLVAXLTRZLHB-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its tetrahydropyrimidine core, substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a carboxamide moiety linked to a 4-fluorophenyl ring. The 6-methyl and 2-oxo groups complete the heterocyclic framework. The ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) introduces steric bulk and electron-donating effects, while the fluorine atom on the phenyl ring enhances electronegativity, influencing intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.537679-36-0
Molecular FormulaC20H20FN3O3\text{C}_{20}\text{H}_{20}\text{FN}_3\text{O}_3
Molecular Weight369.396 g/mol
IUPAC Name4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
SMILESCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are critical for confirming the compound’s structure. For analogous DHPMs, 1H^1\text{H}-NMR spectra typically show:

  • A singlet at δ\delta 2.51 ppm for the methyl group at position 6 .

  • A doublet of doublets near δ\delta 5.45 ppm for the tetrahydropyrimidine ring proton .

  • Aromatic protons from the ethoxyphenyl (δ\delta 6.8–7.3 ppm) and fluorophenyl (δ\delta 7.1–7.7 ppm) groups .

Mass spectrometry data for related compounds reveal a molecular ion peak at m/zm/z 369.40 ([M+H]+\text{[M+H]}^+), consistent with the molecular weight.

Synthesis and Optimization

Reaction Pathway

The synthesis follows a modified Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoamide, and urea. For this compound:

  • Precursor Preparation: Ethyl acetoacetate reacts with 4-fluoroaniline to form NN-(4-fluorophenyl)-3-oxobutanamide .

  • Cyclocondensation: The β-ketoamide reacts with 4-ethoxybenzaldehyde and urea in ethanol under reflux, catalyzed by HCl or acetic acid .

Table 2: Synthetic Conditions

ComponentRoleConditions
4-EthoxybenzaldehydeAldehyde componentEthanol, reflux (7–9 h)
NN-(4-Fluorophenyl)-3-oxobutanamideβ-Ketoamide derivative80–90°C, acidic pH
UreaCyclizing agentExcess, 1:1.5 molar ratio

Biological Activities and Mechanistic Insights

HIV Integrase Inhibition

A seminal study evaluated structurally related DHPMs as HIV-1 integrase strand transfer inhibitors (INSTIs) . Key findings include:

  • IC50_{50} Values: Analogous compounds exhibited IC50_{50} values of 1.2–3.8 μM against HIV-1 integrase, comparable to first-generation INSTIs like raltegravir .

  • Structure-Activity Relationship (SAR): The ethoxyphenyl group enhanced hydrophobic interactions with the integrase active site, while the fluorophenyl moiety improved metabolic stability .

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO).

  • Stability: Stable under ambient conditions for 6 months; degradation occurs above 200°C.

Table 3: Thermal and Solubility Data

PropertyValue
Melting Point211–213°C (decomposition)
LogP (Octanol-Water)3.2 (predicted)
Aqueous Solubility<0.1 mg/mL at 25°C

Future Directions and Applications

Drug Development

  • Prodrug Design: Esterification of the carboxamide group could enhance bioavailability.

  • Combination Therapy: Synergy with reverse transcriptase inhibitors merits exploration .

Material Science

  • Ligand Design: The fluorophenyl group’s electronegativity supports applications in coordination chemistry for catalysis.

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